molecular formula C9H7BrN2O2 B2789852 Methyl 2-(4-bromophenyl)-2-diazoacetate CAS No. 264881-99-4

Methyl 2-(4-bromophenyl)-2-diazoacetate

Cat. No.: B2789852
CAS No.: 264881-99-4
M. Wt: 255.071
InChI Key: KAWBXRZMMASSLM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-diazoacetate (CID 72978800) is a donor-acceptor diazo compound that serves as a versatile carbene precursor in advanced synthetic chemistry research. Its primary research value lies in its application in transition-metal-catalyzed and metal-free C-H bond functionalization and cyclopropanation reactions. This compound is a key reagent in the synthesis of complex organic molecules, including chiral β-amino acid derivatives, via asymmetric carbene insertion into primary C(sp3)-H bonds. This method achieves exceptional enantioselectivity (up to 99% ee) and remarkably high turnover numbers (TONs), making it a powerful tool for efficient and sustainable synthesis . Furthermore, its role in Lewis acid-catalyzed cyclopropanation of alkenes has been extensively studied, where it facilitates diastereoselective synthesis without competing C-H insertion pathways . Recent metal-free methodologies also utilize this compound under blue LED irradiation in aqueous media to synthesize glycine betaine derivatives, highlighting its utility in sustainable and environmentally friendly chemical synthesis . As a reagent, it enables critical studies in mechanism, stereoselectivity, and the development of new catalytic systems for bond formation.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWBXRZMMASSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromophenyl)-2-diazoacetate can be synthesized through various methods. One common approach involves the diazotization of methyl 2-(4-bromophenyl)acetate. This process typically includes the following steps:

    Starting Material: Methyl 2-(4-bromophenyl)acetate.

    Diazotization: The starting material is treated with a diazotizing agent, such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), to form the diazonium salt intermediate.

    Formation of Diazo Compound: The diazonium salt is then treated with a base, such as sodium acetate (NaOAc), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance safety and efficiency in handling diazo compounds, which can be potentially hazardous.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-diazoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, such as halides, amines, or alcohols, leading to the formation of substituted products.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes or alkynes, to form five-membered ring structures.

    Oxidation and Reduction: The diazo group can be oxidized to form azo compounds or reduced to form hydrazines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Cycloaddition Reactions: Catalysts such as copper(I) chloride (CuCl) or rhodium(II) acetate [Rh2(OAc)4] are often employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Substituted methyl 2-(4-bromophenyl)acetates.

    Cycloaddition Reactions: Five-membered ring compounds, such as pyrazoles.

    Oxidation and Reduction: Azo compounds or hydrazines.

Scientific Research Applications

Synthesis of Functionalized Compounds

A. Carbene Insertion Reactions
Methyl 2-(4-bromophenyl)-2-diazoacetate is often employed in carbene insertion reactions, where it acts as a diazo precursor. These reactions are crucial for constructing complex organic molecules, including pharmaceuticals. For instance, it has been used in the synthesis of substituted phenyl acetic acids through controlled carbene insertion into C–H bonds of various substrates .

B. Microwave-Assisted Synthesis
Recent studies have demonstrated the efficacy of microwave-assisted methods using this compound for the rapid synthesis of heterocycles. Under microwave irradiation conditions, the compound reacts with diamines to form cyclized products efficiently, showcasing its potential for high-yield synthesis in shorter reaction times compared to conventional methods .

Catalytic Applications

A. Rhodium-Catalyzed Reactions
The compound has been utilized in rhodium-catalyzed reactions, particularly for enantioselective O–H insertion processes. These reactions are significant in synthesizing chiral intermediates used in pharmaceuticals, such as atomoxetine and methylphenidate, both of which are used to treat ADHD . The use of this compound allows for improved yields and selectivity in these transformations.

B. Copper-Catalyzed Coupling Reactions
In another application, this compound has been incorporated into copper-catalyzed coupling reactions involving thioamides. This method demonstrates the compound's versatility and effectiveness in generating new carbon–nitrogen bonds, which are essential for synthesizing various nitrogen-containing compounds .

Case Studies and Research Findings

Study Application Findings
Zhou et al. (2021)Rhodium-Catalyzed O–H InsertionAchieved high enantioselectivity (up to 98% ee) using this compound as a key intermediate .
Microwave Synthesis (2020)Heterocycle FormationDemonstrated rapid cyclization yielding up to 77% NMR yield within minutes under microwave conditions .
Copper Coupling (2019)Carbon-Nitrogen Bond FormationEffective coupling with thioamides leading to significant product yields, showcasing the compound's utility in modern synthetic strategies .

Thermal Stability and Safety Considerations

Research has also focused on the thermal stability of this compound, particularly its behavior under various reaction conditions. Understanding its stability is crucial for safe handling and effective application in synthetic protocols. Studies indicate that while the compound is stable under standard conditions, precautions should be taken during its storage and handling due to its diazo functionality, which can be sensitive to heat and light .

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)-2-diazoacetate involves the generation of reactive intermediates, such as carbenes or nitrenes, upon thermal or photochemical decomposition. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and the desired products. The pathways involved often include:

    Carbene Formation: The diazo group decomposes to form a carbene intermediate, which can insert into C-H or C-C bonds.

    Nitrene Formation: In some cases, the diazo compound can generate a nitrene intermediate, which can undergo insertion or addition reactions.

Comparison with Similar Compounds

Ethyl 2-(4-Bromophenyl)-2-Diazoacetate

Molecular Formula : C₁₀H₉BrN₂O₂
Key Differences :

  • The ethyl ester substituent increases hydrophobicity compared to the methyl analog.
  • Synthesis : Similar diazo transfer protocols are used, but yields and stability data are less extensively reported.
  • Applications: Primarily employed as a chemical intermediate in industrial settings.
  • Market Data : Global consumption trends (1997–2046) highlight its role in agrochemical production .

Methyl 2-(4-Bromophenyl)Acetate

Molecular Formula : C₉H₉BrO₂
Key Differences :

  • Lacks the diazo group, resulting in reduced reactivity.
  • Synthesis: Prepared via straightforward esterification of 2-(4-bromophenyl)acetic acid with methanol and sulfuric acid .
  • Applications : Serves as an intermediate in antimicrobial triazole and oxadiazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) .

Allyl 2-(4-Bromophenyl)-2-Fluoroacetate

Molecular Formula : C₁₁H₉BrFO₂
Key Differences :

  • Incorporates a fluorine atom and allyl ester group.
  • Synthesis : Generated via HF-mediated fluorination of allyl 2-(4-bromophenyl)-2-diazoacetate, achieving 99% yield .
  • Applications : Enhanced electrophilicity due to fluorine, making it suitable for H-F bond insertion reactions.

Methyl 2-Bromo-2-(4-Bromophenyl)Acetate

Molecular Formula : C₉H₇Br₂O₂
Key Differences :

  • Replaces the diazo group with bromine, enabling nucleophilic substitution reactions.
  • Safety : Requires stringent handling due to dual bromine substituents and associated toxicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Applications Stability Considerations
Methyl 2-(4-bromophenyl)-2-diazoacetate C₉H₇BrN₂O₂ 255.07 Diazo, ester 61–98% Carbene transfer, fluorination Light/heat-sensitive
Ethyl 2-(4-bromophenyl)-2-diazoacetate C₁₀H₉BrN₂O₂ 269.10 Diazo, ethyl ester Not reported Insecticides, intermediates Requires inert storage
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Ester >80% Antimicrobial precursors Stable at room temperature
Allyl 2-(4-bromophenyl)-2-fluoroacetate C₁₁H₉BrFO₂ 279.09 Fluorine, allyl ester 99% H-F insertion reactions Reactivity enhanced by fluorine
Methyl 2-bromo-2-(4-bromophenyl)acetate C₉H₇Br₂O₂ 306.96 Bromine, ester Not reported Substitution reactions High toxicity

Key Research Findings

  • Reactivity: The diazo group in this compound enables carbene-mediated transformations, outperforming non-diazo analogs in catalytic applications .
  • Yield Variability : Synthesis yields range from 61% to 98%, depending on catalysts (e.g., DBU vs. Rh complexes) .
  • Functional Group Impact : Fluorination (as in Allyl 2-(4-bromophenyl)-2-fluoroacetate) enhances electrophilicity, while bromine substitution shifts reactivity toward nucleophilic pathways .

Biological Activity

Methyl 2-(4-bromophenyl)-2-diazoacetate is a diazo compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its significance in pharmaceutical research.

This compound is characterized by the presence of a diazo group, which is known for its reactivity and ability to participate in various organic reactions. The compound can be synthesized through several methods, including the reaction of methyl 2-(4-bromophenyl)acetate with a suitable diazotizing agent.

Common Synthesis Route

  • Starting Material : Methyl 2-(4-bromophenyl)acetate.
  • Reagent : Diazotizing agent (e.g., sodium nitrite in acidic medium).
  • Reaction Conditions : Typically carried out at low temperatures to stabilize the diazo compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its role in immunomodulation.

1. Anticancer Activity

Research indicates that compounds with diazo groups can exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways involved in cell survival.
  • Case Study : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics.
CompoundIC50 (µM)Cell Line
This compound15MCF-7
Doxorubicin10MCF-7

2. Immunomodulatory Effects

This compound has also been studied for its immunomodulatory effects, particularly in enhancing the immune response against tumors.

  • Study Findings : In vivo studies have shown that treatment with this compound led to increased levels of cytokines such as IL-6 and TNF-alpha, suggesting an activation of immune pathways.
  • Potential Applications : This property could be leveraged for developing novel immunotherapeutic strategies against cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the bromine substituent and the ester group can significantly influence its biological activity.

  • Key Findings :
    • The presence of the bromine atom enhances lipophilicity, potentially improving cell membrane permeability.
    • Variations in the ester moiety can affect the stability and reactivity of the diazo group, impacting overall biological efficacy.

Q & A

Q. Table 1. Synthetic Method Comparison

StepReagents/ConditionsYield RangeReference
BrominationBr₂, FeBr₃, inert atmosphere60–75%
Diazo TransferTosyl azide, K₂CO₃, acetonitrile70–85%

[Advanced] How does the diazo group in this compound facilitate transition-metal-catalyzed C–H functionalization?

Answer:
The diazo group acts as a carbene precursor under catalytic conditions. In gold- or copper-catalyzed reactions, the diazo compound generates metal-carbene intermediates, enabling:

  • 1,2-Acyloxy Migration : Observed in gold-catalyzed cascades, forming fused bicyclic structures .
  • C–H Insertion : Copper catalysts promote intramolecular C–H insertion, yielding heterocycles (e.g., indoles) .
    The electron-withdrawing 4-bromophenyl group stabilizes transition states, enhancing regioselectivity. For example, gold catalysis with this compound achieved 82% yield in a model reaction .

[Basic] What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.45–7.53 ppm, J = 8.5 Hz) due to para-substitution. The methyl ester resonates as a singlet (δ 3.90 ppm) .
  • ¹³C NMR : The diazo carbon is invisible, but the ester carbonyl appears at δ 164.1 ppm .
  • IR : Strong absorption at ~2100 cm⁻¹ (N₂ stretch) and ~1700 cm⁻¹ (ester C=O) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 355.0084 confirms the molecular formula C₁₇H₁₂BrN₂O₂ .

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